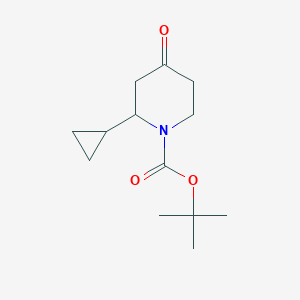

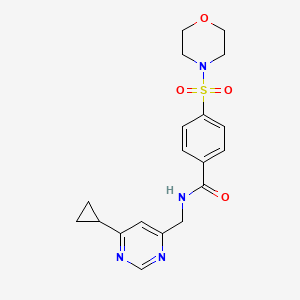

![molecular formula C15H21N3O3S B2669669 (3-咪唑基丙基)[(2-甲氧基-4,5-二甲基苯基)磺酰]胺 CAS No. 898640-89-6](/img/structure/B2669669.png)

(3-咪唑基丙基)[(2-甲氧基-4,5-二甲基苯基)磺酰]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the imidazole ring with the propyl chain, followed by the attachment of the sulfonyl group and the methoxy-dimethylphenyl group . The Suzuki–Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds, could potentially be used in this process .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The imidazole ring, being a heterocycle, would likely contribute to the compound’s stability and reactivity .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The imidazole ring could participate in various reactions, including those involving nucleophilic substitution or electrophilic addition . The sulfonyl group could also be involved in various reactions, such as those involving nucleophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These could include its solubility, melting point, boiling point, and reactivity .

科学研究应用

磺酰基叠氮化物和三唑的合成和反应性

由次级胺使用新型磺酰基叠氮化物转移剂生成的磺酰基叠氮化物与炔烃反应形成 1-磺酰基-1,2,3-三唑。这些化合物用作铑氮乙烯基卡宾的前体,突出了它们在为烯烃不对称加成创造多功能反应中间体的潜力(Culhane & Fokin, 2011)。

芳香族仲胺和叔胺合成

芳香族伯胺进行亲核芳香取代反应,以二氰基咪唑基团生成仲胺。此过程展示了咪唑衍生物在合成芳香胺中的反应性和潜在应用,与各种有机合成应用相关(Subrayan & Rasmussen, 1995)。

环保吸附树脂

已研究叔胺官能化的交联聚合物树脂的吸附能力,特别是从水中去除二苯甲酮-4 的能力。本研究说明了胺官能化材料在环境修复和净化技术中的应用(Zhou et al., 2018)。

高度取代的咪唑衍生物的合成

对咪唑衍生物合成的研究证明了咪唑基化合物的化学多功能性。例如,通过四组分反应合成高度取代的咪唑衍生物表明它们在药物化学和局部麻醉剂中的潜力(Gwiazda & Reissig, 2006; Ran, Li, & Zhang, 2015)。

新型合成方法

咪唑衍生物新型合成方法的开发,包括环保和无溶剂条件,展示了这些化合物合成和应用的持续创新。这包括使用布朗斯台德酸性离子液体作为合成四取代咪唑的催化剂,突出了绿色化学的进步(Davoodnia et al., 2010)。

作用机制

安全和危害

未来方向

Future research could explore the potential applications of this compound in various fields, such as organic synthesis, medicinal chemistry, or materials science . Further studies could also investigate its physical and chemical properties in more detail, and develop more efficient methods for its synthesis.

属性

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-12-9-14(21-3)15(10-13(12)2)22(19,20)17-5-4-7-18-8-6-16-11-18/h6,8-11,17H,4-5,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNWHWJQKDQUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCCN2C=CN=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-5-fluoro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2669586.png)

![N-allyl-2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2669589.png)

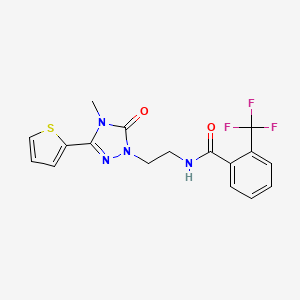

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2669590.png)

![N-(1-cyanocycloheptyl)-2-[3-(1-cyclopropyltetrazol-5-yl)anilino]acetamide](/img/structure/B2669593.png)

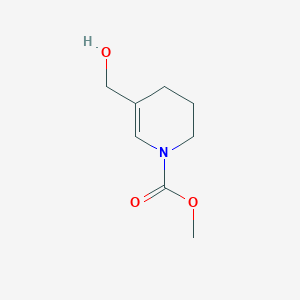

![N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-methoxybenzamide](/img/structure/B2669594.png)

![N-(2-chlorobenzyl)-6-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}pyrimidin-4-amine](/img/structure/B2669596.png)

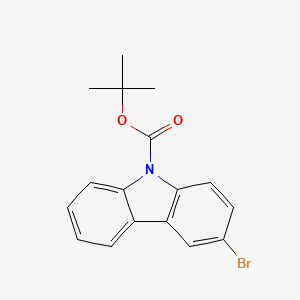

![9-Cyclohexyl-3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2669600.png)